3-(hydroxymethyl)-8a-methyl-2-phenylhexahydro-5H-[1,3]oxazolo[3,2-a]pyridin-5-one 3-(hydroxymethyl)-8a-methyl-2-phenylhexahydro-5H-[1,3]oxazolo[3,2-a]pyridin-5-one
Brand Name: Vulcanchem
CAS No.: 116950-01-7
VCID: VC20893856
InChI: InChI=1S/C15H19NO3/c1-15-9-5-8-13(18)16(15)12(10-17)14(19-15)11-6-3-2-4-7-11/h2-4,6-7,12,14,17H,5,8-10H2,1H3
SMILES: CC12CCCC(=O)N1C(C(O2)C3=CC=CC=C3)CO
Molecular Formula: C15H19NO3
Molecular Weight: 261.32 g/mol

3-(hydroxymethyl)-8a-methyl-2-phenylhexahydro-5H-[1,3]oxazolo[3,2-a]pyridin-5-one

CAS No.: 116950-01-7

Cat. No.: VC20893856

Molecular Formula: C15H19NO3

Molecular Weight: 261.32 g/mol

* For research use only. Not for human or veterinary use.

3-(hydroxymethyl)-8a-methyl-2-phenylhexahydro-5H-[1,3]oxazolo[3,2-a]pyridin-5-one - 116950-01-7

Specification

CAS No. 116950-01-7
Molecular Formula C15H19NO3
Molecular Weight 261.32 g/mol
IUPAC Name 3-(hydroxymethyl)-8a-methyl-2-phenyl-3,6,7,8-tetrahydro-2H-[1,3]oxazolo[3,2-a]pyridin-5-one
Standard InChI InChI=1S/C15H19NO3/c1-15-9-5-8-13(18)16(15)12(10-17)14(19-15)11-6-3-2-4-7-11/h2-4,6-7,12,14,17H,5,8-10H2,1H3
Standard InChI Key HMPLCFQDHIGQMF-UHFFFAOYSA-N
SMILES CC12CCCC(=O)N1C(C(O2)C3=CC=CC=C3)CO
Canonical SMILES CC12CCCC(=O)N1C(C(O2)C3=CC=CC=C3)CO

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator